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molecular formula C12H18N2OS B8341798 2-(Hexylthio)-6-methylpyrimidine-4-carbaldehyde

2-(Hexylthio)-6-methylpyrimidine-4-carbaldehyde

Cat. No. B8341798
M. Wt: 238.35 g/mol
InChI Key: AOGPKEWPZDNNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351700B2

Procedure details

4-Diethoxymethyl-2-hexylsulfanyl-6-methyl-pyrimidine(19 g, 60.8 mmol) was dissolved in THF (100 mL) and 4 N aqueous H2SO4 (100 mL) and heated at 50° C. for 33 h. Poured in cold 10% Na2CO3 solution (400 mL) and extracted with ethyl acetate and a sat. solution of NaCl. The crude oil was purified by silica gel chromatography with a heptane/DCM gradient of 100:0 to 67:33. One obtained 10.7 g (74%) of a yellow oil.
Name
4-Diethoxymethyl-2-hexylsulfanyl-6-methyl-pyrimidine
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([S:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[N:6]=1)C.OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH2:13]([S:12][C:7]1[N:6]=[C:5]([CH:4]=[O:3])[CH:10]=[C:9]([CH3:11])[N:8]=1)[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3.4|

Inputs

Step One
Name
4-Diethoxymethyl-2-hexylsulfanyl-6-methyl-pyrimidine
Quantity
19 g
Type
reactant
Smiles
C(C)OC(C1=NC(=NC(=C1)C)SCCCCCC)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by silica gel chromatography with a heptane/DCM gradient of 100:0 to 67:33

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)SC1=NC(=CC(=N1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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